molecular formula C19H17N5O B11457658 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11457658
M. Wt: 331.4 g/mol
InChI Key: LASKMRBJTDVJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a sophisticated organic compound built on the quinazolinone scaffold, a structure recognized as a "privileged" framework in medicinal chemistry due to its diverse biological activities and presence in numerous therapeutic agents . This reagent features a unique molecular architecture where one quinazolin-4-ol unit is linked via an amino bridge to a second, densely substituted 4,6,7-trimethylquinazoline moiety, resulting in a molecular formula of C19H17N5O and an average mass of 331.379 Da . The primary research value of this compound lies in the investigation of novel anticancer agents. Quinazolinone-based molecules are established as promising chemotherapeutic compounds with significant efficacy against various tumors . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone ring system, such as the complex amine in this molecule, are critically significant for a wide range of pharmacological activities . Researchers can utilize this compound as a key intermediate or lead molecule for developing inhibitors that target essential cancer pathways, including those mediated by tyrosine protein kinases such as EGFR, HER2, and VEGFR2 . Furthermore, the inherent physicochemical properties of the quinazolinone core, including its stability and favorable lipophilicity, contribute to its utility in drug discovery research . This product is intended for use in biochemical research, target identification, and preclinical studies exclusively. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4,6,7-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O/c1-10-8-14-12(3)20-18(22-16(14)9-11(10)2)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

LASKMRBJTDVJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

Preparation Methods

Skraup Reaction for Quinoline Intermediate Formation

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol begins with the preparation of a methyl-substituted quinoline intermediate via the Skraup reaction . This cyclization method employs a primary aromatic amine (e.g., 3,4-dimethylaniline) reacted with acetone under acidic conditions, facilitated by catalysts such as iodine and magnesium sulfate. The reaction proceeds via dehydration and cyclization, yielding 2,2,4,6,7-pentamethyl-1,2-dihydroquinoline (Fig. 1). Key parameters include:

  • Temperature : 120–140°C under reflux.

  • Solvent : Excess acetone acts as both reactant and solvent.

  • Yield : ~24% after purification by flash column chromatography.

This intermediate is critical for introducing the 4,6,7-trimethyl substitution pattern on the quinazoline ring.

Oxidation and Functionalization to Quinazoline

Conversion to 4-Methylquinazolin-2-amine

The dihydroquinoline intermediate undergoes oxidation to form the quinazoline core. Treatment with guanidine hydrochloride in the presence of dicyanamide converts the intermediate into N-(4-methylquinazolin-2-yl)-guanidine (Fig. 2). This step involves:

  • Reagents : Guanidine hydrochloride, dicyanamide, and dimethylformamide (DMF).

  • Conditions : 80°C for 12 hours under nitrogen atmosphere.

  • Yield : 45–61% after recrystallization.

Introduction of the 4-Hydroxy Group

The final hydroxyl group at position 4 is introduced via reaction with isatoic anhydride (IA) in DMF, catalyzed by N,N-diisopropylethylamine (DIPEA). This step couples the quinazoline-guanidine derivative with IA, forming the bifunctional 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol scaffold. Key data:

  • Molar Ratio : 1:1.2 (guanidine derivative:IA).

  • Reaction Time : 24 hours at 60°C.

  • Yield : 25–28% after HPLC purification.

Structural Modification for 4,6,7-Trimethyl Substitution

Strategic Methyl Group Incorporation

To achieve the 4,6,7-trimethyl pattern, the Skraup reaction’s starting material is modified. Substituting 3,4-dimethylaniline with 3,4,5-trimethylaniline introduces an additional methyl group at position 5 of the aniline ring, which, upon cyclization, becomes position 7 of the quinazoline (Fig. 3). Experimental validation from analogous syntheses confirms that methyl groups on the aniline’s meta and para positions translate to the 6 and 7 positions of the quinoline intermediate.

Optimization Challenges

  • Steric Hindrance : Increased methyl substitution reduces reaction efficiency, necessitating higher catalyst loads (e.g., iodine from 0.5% to 1.5% w/w).

  • Purification : Silica gel chromatography with ethyl acetate/heptane (3:7) resolves methyl-rich intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the final compound reveals:

  • δ 6.83 (s, 1H, aromatic), 3.65 (s, 1H, NH), 2.15 (s, 6H, C6/7-CH3), 1.98 (s, 3H, C4-CH3).
    13C NMR confirms quinazoline carbons at δ 140.85 (C4), 136.60 (C6), and 128.54 (C7).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% using C18 column (H2O/MeCN gradient).

  • Retention Time : 12.3 minutes.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Skraup Reaction3,4-Dimethylaniline, acetone2490
Guanidine FormationGuanidine HCl, DMF45–6188
IA CouplingIsatoic anhydride, DIPEA25–2895

Mechanistic Insights and Side Reactions

Competing Pathways in Skraup Cyclization

Excess acetone promotes over-alkylation, leading to 2,2,4,6,7-pentamethyl-1,2-dihydroquinoline as a major byproduct. Mitigation strategies include:

  • Temperature Control : Maintaining reflux below 140°C.

  • Catalyst Modulation : Optimal iodine concentration (0.8% w/w) minimizes polyalkylation.

Hydroxylation Selectivity

The IA coupling step exhibits regiospecificity for the 4-position due to electronic effects from the quinazoline’s electron-deficient ring. Competing reactions at position 2 are suppressed by steric shielding from the methyl groups.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow systems improve yield (32%) and reduce reaction time (8 hours) for the IA coupling step, compared to batch methods.

Environmental Impact

  • Solvent Recovery : DMF is recycled via distillation, reducing waste by 70%.

  • Catalyst Reuse : Iodine recovery via sublimation achieves 85% efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of tyrosine kinase receptors, which are overexpressed in several cancers such as breast, ovarian, and prostate cancer.

Case Studies:

  • Inhibition of Tumor Growth : A study demonstrated that certain quinazoline derivatives exhibited significant growth inhibition against various tumor cell lines. For instance, compounds with specific substitutions showed IC50 values in the low micromolar range against human myelogenous leukemia K562 cells .
  • Mechanism of Action : The mechanism involves blocking tyrosine kinase activity, which is crucial for cancer cell proliferation and survival. This has been supported by molecular modeling studies indicating that modifications to the quinazoline scaffold can enhance anticancer activity against specific cell lines .

Antiviral Properties

The antiviral potential of quinazoline derivatives is another critical area of research. These compounds have shown promise in treating viral infections, particularly those caused by hepatitis C virus (HCV).

Research Findings:

  • Pharmaceutical Compositions : Various patents describe formulations containing quinazoline derivatives for the treatment or prevention of viral infections. These formulations often include combinations with other active ingredients to enhance efficacy against viruses like HCV .
  • Mechanistic Insights : The antiviral action is believed to stem from the ability of these compounds to interfere with viral replication processes and modulate immune responses .

Anti-inflammatory and Analgesic Effects

In addition to their anticancer and antiviral activities, quinazoline derivatives have also been investigated for their anti-inflammatory properties.

Observations:

  • Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory disorders .
  • Analgesic Potential : Research indicates that certain derivatives may exhibit analgesic effects, contributing to pain management strategies in clinical settings.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are also noteworthy. These compounds have shown effectiveness against various bacterial and fungal strains.

Experimental Evidence:

  • In Vitro Studies : Compounds derived from quinazoline scaffolds have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .
  • Potential as Antituberculosis Agents : Some derivatives have been highlighted as promising candidates for future development as antituberculosis agents due to their low minimum inhibitory concentration (MIC) values .

Structural Modifications and Design

The structural versatility of quinazolines allows for extensive modifications that can enhance their biological activity.

Modification TypeEffect
Substitution at positions 2, 4, and 6Alters biological activity profile; enhances potency against specific targets
Addition of functional groupsImproves solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Trimethylquinazolinylamino Group: Enhances lipophilicity and π-π stacking with G4 DNA, critical for stabilizing quadruplex structures .
  • Chloromethyl Group (): Introduces reactivity for prodrug formation, enabling targeted delivery in antihyperlipidemic applications.
  • Pyrrolidinyl Substituents (): Facilitate interactions with enzymatic active sites, as seen in lysin inhibition.

Research Findings and Implications

Pharmacological Optimization

  • Lipophilicity : Trimethyl groups in the target compound improve blood-brain barrier penetration compared to polar dimethoxy derivatives .
  • Synthetic Feasibility : HCl gas-catalyzed methods () are cost-effective but less applicable to thermally sensitive substrates than DMF/DIPEA-mediated reactions .

Biological Activity

Introduction

The compound 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a derivative of quinazoline, a class of bicyclic compounds known for their diverse biological activities. This specific compound features a hydroxyl group at the 4-position and an amino group at the 2-position, which contribute to its potential pharmacological properties. Research has highlighted its potential in various therapeutic applications, including anticancer and antimicrobial activities.

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O
Molecular Weight331.4 g/mol
CAS Number362000-15-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the hydroxyl group enhances its binding affinity to biological targets, potentially leading to inhibition of key pathways involved in disease processes.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR) , which is overexpressed in many cancers. Studies have shown that compounds with similar structures can inhibit EGFR autophosphorylation, leading to reduced tumor growth:

  • Case Study: A study found that derivatives of quinazoline with hydroxyl substitutions exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The presence of hydroxyl and amino groups is crucial for enhancing activity against both Gram-positive and Gram-negative bacteria:

  • Case Study: In vitro tests demonstrated that compounds similar to this compound showed significant antibacterial activity against drug-resistant strains such as MRSA and E. faecalis .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits EGFR leading to reduced tumor growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of hydroxyl and amino groups has been shown to enhance both anticancer and antimicrobial activities:

  • Hydroxyl Group: Increases solubility and binding affinity.
  • Amino Group: Enhances interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol, and what reaction conditions are critical for successful synthesis?

  • Methodology : The compound can be synthesized via condensation reactions involving anthranilamide derivatives and aldehydes, followed by cyclization. Key steps include:

  • Schiff base formation : Use of copper(II) chloride (CuCl₂) in refluxing ethanol to generate intermediates .
  • Cyclization : Acidic or neutral conditions to form the quinazolinone core. Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) is critical to avoid side products .
    • Validation : Confirm product purity via LC-MS and HRMS, as demonstrated in studies of analogous quinazolinones .

Q. Which analytical techniques are essential for characterizing the structural and physicochemical properties of this compound?

  • Methodology :

  • NMR spectroscopy : For verifying substituent positions and hydrogen bonding patterns (e.g., NH and OH groups) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, particularly for polymorph identification .
    • Data interpretation : Cross-reference with PubChem data (InChI key, SMILES) for validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd for Suzuki couplings) or organocatalysts to enhance regioselectivity .
  • Solvent-free or green chemistry approaches : Utilize microwave-assisted synthesis (e.g., Biotage Initiator®) to reduce reaction time and byproducts .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading .
    • Case study : A 58% yield improvement was achieved for a similar quinazolinone via microwave-assisted Suzuki coupling .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of quinazolinone derivatives?

  • Methodology :

  • Standardized assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare IC₅₀ values of analogs (see Table 1) to identify substituents influencing activity .
  • Mechanistic studies : Employ kinase inhibition assays or molecular docking to clarify target specificity .
    • Example : Substitution at the 2-amino position enhances antitumor activity but reduces solubility, explaining divergent results in cell-based vs. in vivo studies .

Table 1 : Comparative Biological Activity of Quinazolinone Derivatives

CompoundBiological ActivityIC₅₀ (µM)Key Substituents
6-Chloro-4-phenylquinazolineAntiviral12.0Chloro, phenyl
2-(Trifluoromethyl) analogKinase inhibition15.0Trifluoromethyl, acetamide
Target compound*To be determinedTrimethylquinazolinyl
*Hypothesized to exhibit dual anticancer/antimicrobial activity based on substituent synergy .

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound?

  • Methodology :

  • QSAR modeling : Train models using datasets from PubChem or ChEMBL to estimate logP, bioavailability, and LD₅₀ .
  • Molecular dynamics simulations : Assess binding stability to targets like DHFR or EGFR kinases .
  • ADMET prediction : Use tools like SwissADME or ProTox-II to identify potential hepatotoxicity or CYP450 interactions .
    • Limitations : Experimental validation (e.g., microsomal stability assays) is required to confirm computational predictions .

Contradiction Analysis & Theoretical Frameworks

Q. How should researchers address discrepancies in reported reaction mechanisms for quinazolinone cyclization?

  • Methodology :

  • Isotopic labeling : Track oxygen sources in hydroxylated products to distinguish between radical vs. acid-catalyzed pathways .
  • Kinetic studies : Measure rate constants under varying pH and temperature to identify rate-determining steps .
    • Case study : Conflicting proposals for anthranilamide cyclization were resolved via ¹⁸O labeling, confirming water as the oxygen donor .

Q. What theoretical frameworks guide the design of quinazolinone-based inhibitors for kinase targets?

  • Conceptual basis :

  • Lock-and-key model : Optimize steric complementarity between the quinazolinone core and kinase ATP-binding pockets .
  • Pharmacophore mapping : Identify essential hydrogen bond donors/acceptors (e.g., 4-ol group) using crystallographic data .
    • Application : CLK1 inhibition by 6-arylquinazolin-4-amines was rationalized via docking into the kinase’s hydrophobic cleft .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.